molecular formula C18H24ClNO3 B563080 Ractopamine-d6 Hydrochloride CAS No. 1276197-17-1

Ractopamine-d6 Hydrochloride

Cat. No.: B563080
CAS No.: 1276197-17-1
M. Wt: 343.881
InChI Key: JHGSLSLUFMZUMK-RUUVDYPYSA-N
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Description

Ractopamine-d6 Hydrochloride is a deuterated form of ractopamine hydrochloride, primarily used in scientific research. Ractopamine itself is a synthetic phenethanolamine and β-adrenergic agonist, known for its role in promoting leanness in livestock. The deuterated form, this compound, is used to study metabolic pathways and pharmacokinetics due to its stable isotope labeling .

Mechanism of Action

Target of Action

Ractopamine-d6 Hydrochloride, a synthetic phenethanolamine, primarily targets the β-adrenergic receptors . It stimulates β1 and β2 adrenergic receptors , which play a crucial role in the regulation of heart function and smooth muscle relaxation .

Mode of Action

This compound acts as a full agonist to murine (mouse or rat) TAAR1 , a receptor protein . It also acts as an agonist to beta-adrenergic receptors . This interaction initiates a cascade of events that increase protein synthesis, resulting in increased muscle fiber size .

Biochemical Pathways

The mode of action of this compound primarily involves the modulation of metabolic pathways and signals in muscle and lipid cells to enhance protein accretion . This modulation affects the distribution of nutrients, redirecting them away from fat deposition and towards lean deposition .

Pharmacokinetics

When used as a feed additive, ractopamine can be distributed by the blood to the muscle tissues .

Result of Action

The primary result of this compound’s action is the promotion of leanness and increased feed conversion efficiency in different farm animals . It is known to increase the rate of weight gain, improve feed efficiency, and increase carcass leanness in finishing swine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effect can vary depending on the species of the animal and the specific conditions of the farm environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ractopamine-d6 Hydrochloride can be synthesized through a microwave-assisted reductive amination process. This method involves the reaction of raspberry ketone with octopamine under microwave conditions, using heterogeneous catalysts such as platinum on carbon (Pt/C) or rhodium on carbon (Rh/C). The reaction is carried out at 50°C and 10 bar pressure, significantly reducing the reaction time from 13 hours to just 3 hours .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted reactions and heterogeneous catalysis ensures high conversion rates and selectivity, making the process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Ractopamine-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of imines to amines.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as deoxy-ractopamine and other substituted phenethanolamines .

Scientific Research Applications

Ractopamine-d6 Hydrochloride is extensively used in scientific research due to its stable isotope labeling. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of ractopamine in biological samples.

    Biology: Helps in studying metabolic pathways and the pharmacokinetics of ractopamine.

    Medicine: Used in research to understand the effects of β-adrenergic agonists on muscle growth and fat reduction.

    Industry: Employed in the development of new β-adrenergic agonists and related compounds

Comparison with Similar Compounds

Similar Compounds

    Clenbuterol: Another β-adrenergic agonist used for similar purposes but with a longer half-life.

    Salbutamol: Commonly used as a bronchodilator but also has β-adrenergic agonist properties.

    Zilpaterol: Used in livestock to promote leanness, similar to ractopamine.

Uniqueness

Ractopamine-d6 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification and analysis are required .

Properties

IUPAC Name

4-[2,2,3,4,4,4-hexadeuterio-3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i1D3,2D2,13D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGSLSLUFMZUMK-RUUVDYPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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